Welcome to the BenchChem Online Store!
molecular formula C12H6ClF3N2 B176350 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 122454-23-3

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B176350
M. Wt: 270.64 g/mol
InChI Key: ZXLQPJBQKJYNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06320059B1

Procedure details

A solution of N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride (5.80 g, 0.02 mol) and acrylonitrile (1.33 g, 0.025 mol) in N,N-dimethyl-formamide (15 mL) is treated with 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU, 8.53 g, 0.056 mol) over 1 hour while maintaining the temperature at 45°-50° C. The reaction mixture is then stirred at 50° C. for 4 hours, quenched with dilute HCl, and extracted with ethyl acetate. The organic extract is concentrated in vacuo to obtain a residue. Flash chromatography of the residue on silica gel, packed and eluted with 20% ethyl acetate in heptane, and crystallization from heptane and small amount of ethyl acetate gives the title product as a white crystalline solid (2.1 g, 38.9% yield): mp 239-240° C. (dec).
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
38.9%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([N:7]=[C:8](Cl)[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)[C:3]([F:6])([F:5])[F:4].[C:17](#[N:20])[CH:18]=[CH2:19].N12CCCN=C1CCCCC2>CN(C)C=O>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]2[NH:7][C:2]([C:3]([F:6])([F:5])[F:4])=[CH:19][C:18]=2[C:17]#[N:20])=[CH:10][CH:11]=1

Inputs

Step One
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Smiles
ClC(C(F)(F)F)N=C(C1=CC=C(C=C1)Cl)Cl
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
8.53 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 45°-50° C
CUSTOM
Type
CUSTOM
Details
quenched with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in heptane, and crystallization from heptane and small amount of ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 38.9%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.